5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Overview
Description
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is a phenolic compound commonly found in ginger. It is known for its various biological activities, including anti-inflammatory and antioxidant properties. This compound is also referred to as a type of gingerol, which contributes to the pungent taste of ginger .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one typically involves the condensation of vanillin with acetone, followed by a series of reduction and oxidation steps. The reaction conditions often include the use of catalysts such as sodium borohydride for reduction and potassium permanganate for oxidation .
Industrial Production Methods
In industrial settings, the compound can be extracted from ginger rhizomes using solvent extraction methods. The extracted compound is then purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized gingerol derivatives.
Reduction: Reduced gingerol alcohols.
Substitution: Ethers and esters of gingerol.
Scientific Research Applications
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic reactions and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits
Mechanism of Action
The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Additionally, it modulates various molecular targets involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Gingerol: Another major gingerol found in ginger, differing by the length of the carbon chain.
8-Gingerol: Similar structure but with a longer carbon chain.
Shogaol: A dehydrated form of gingerol with a double bond in the side chain.
Uniqueness
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is unique due to its specific hydroxyl and methoxy substitutions on the phenyl ring, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWKKMTBRYQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10414992 | |
Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10414992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-[8]-Gingerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
475.00 to 477.00 °C. @ 760.00 mm Hg | |
Record name | (S)-[8]-Gingerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77398-92-6, 23513-08-8 | |
Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10414992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-[8]-Gingerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 - 30 °C | |
Record name | (S)-[8]-Gingerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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